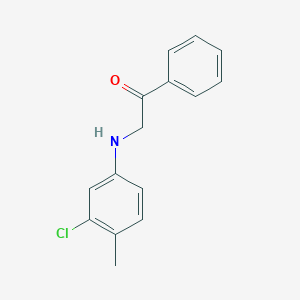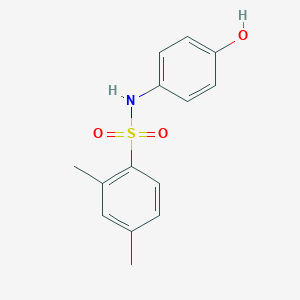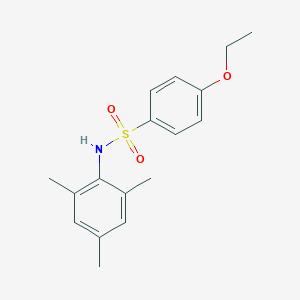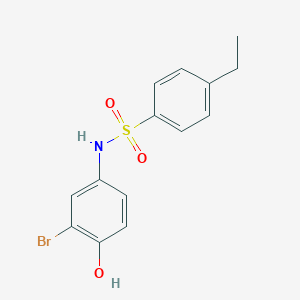
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PET Imaging Agents
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide derivatives have been investigated for their potential in positron emission tomography (PET) imaging. For example, carbon-11 labeled naphthalene-sulfonamides have been synthesized as potential PET agents for imaging human CCR8, a chemokine receptor involved in various physiological and pathological processes (Wang et al., 2008).
Molecular Structure Analysis
This compound has also been utilized in studies focusing on molecular structure. Intramolecular S⋯S and S⋯O close contacts in various naphthalene derivatives, including those similar to 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, have been analyzed through X-ray diffraction. These studies provide insights into the molecular geometries and interactions of such compounds (Nagy et al., 2002).
Protein Binding Studies
The compound's analogs have been employed in fluorescent probe techniques to study protein binding. For instance, related sulfonamide compounds were used as fluorescent probes to investigate the binding of certain esters to bovine serum albumin, offering a method for determining the nature of protein-ligand interactions (Jun et al., 1971).
Drug Design and Synthesis
In the realm of drug synthesis, derivatives of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide have been synthesized and characterized using various spectroscopic techniques. These studies contribute to the understanding of molecular properties like stability, charge distribution, and energy levels, which are crucial in drug design and development (Sarojini et al., 2012).
Alzheimer’s Disease Research
A specific derivative of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide was synthesized for PET imaging of β-amyloid plaques and apoptosis in Alzheimer’s disease. This highlights its potential application in neurodegenerative disease research and diagnostics (Wen et al., 2018).
Propiedades
IUPAC Name |
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUUSTNABZPUJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-4-(methylthio)-N-(p-tolyl)butanamide](/img/structure/B411081.png)


![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)
![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)





